BENGHE Foundational & Exploratory

Check Availability & Pricing

3-Phenoxypropan-1-amine chemical properties
and structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-Phenoxypropan-1-amine

Cat. No.: B1584369

An In-Depth Technical Guide to 3-Phenoxypropan-1-amine: Structure, Properties, and
Applications in Medicinal Chemistry

Introduction

3-Phenoxypropan-1-amine is a primary amine and phenoxy ether that serves as a crucial
structural motif and versatile building block in modern medicinal chemistry. Its unique
combination of an aromatic phenoxy group, a flexible three-carbon aliphatic linker, and a
reactive primary amine function makes it an essential precursor in the synthesis of a wide array
of pharmacologically active compounds. This guide provides a comprehensive technical
overview of its chemical structure, physicochemical properties, synthesis, and reactivity, with a
particular focus on its pivotal role in the development of cardiovascular and neurological drugs.
For researchers and drug development professionals, a deep understanding of this molecule's
characteristics is fundamental to leveraging its full potential in the design of novel therapeutics.

Chemical Structure and Nomenclature

The structural identity of a molecule is the foundation of its chemical behavior. 3-
Phenoxypropan-1-amine is characterized by a benzene ring linked via an ether oxygen to a
propyl amine chain.

e IUPAC Name: 3-phenoxypropan-1-amine[1]

e Common Synonyms: (3-Phenoxy)propylamine, 1-Propanamine, 3-phenoxy-[2]
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e CAS Number: 7617-76-7[1][2]

e Molecular Formula: CoH13NO[1][2]
e Molecular Weight: 151.21 g/mol [1]
The key structural features are:

e The Phenoxy Group (CeHsO-): This aromatic moiety is a common feature in many drug
molecules, contributing to lipophilicity and enabling potential -1t stacking interactions with
biological targets.

o The Propyl Linker (-CH2CH2CHz3-): This flexible three-carbon chain provides optimal spacing
and conformational freedom, allowing the terminal amine group to orient itself effectively
within a receptor's binding pocket.

e The Primary Amine (-NHz): As a basic and nucleophilic center, this group is the primary site
of chemical reactivity. It can be readily modified and is often protonated at physiological pH,
forming ionic bonds with acidic residues in proteins.

Physicochemical Properties

The physical and chemical properties of 3-phenoxypropan-1-amine dictate its handling,
storage, and reaction conditions. These data are essential for its practical application in a
laboratory or industrial setting.
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Property Value Reference
Appearance Colorless to light yellow liquid

Molecular Formula CoH13NO [1][2]
Molecular Weight 151.21 g/mol [1]

Boiling Point 253.9 °C at 760 mmHg [2]

Density 1.007 g/cm3 [2]

Flash Point 110.3°C [2]
Refractive Index 1.521 [2]

Vapor Pressure 0.0178 mmHg at 25°C [2]

The molecule's relatively high boiling point is consistent with its molecular weight and the
presence of hydrogen bonding via the amine group. Its density is slightly greater than water.
The amine group confers basicity to the molecule, making it soluble in acidic aqueous
solutions.

Spectroscopic Profile

Spectroscopic analysis is critical for structure verification and purity assessment. The expected
spectral characteristics for 3-phenoxypropan-1-amine are as follows:

« Infrared (IR) Spectroscopy: As a primary amine, it will exhibit two characteristic N-H
stretching bands in the region of 3400-3300 cm~1.[3][4] Other key signals include C-N
stretching (1250-1020 cm~1), a strong aromatic C-O ether stretch (around 1250 cm~?), and
aromatic C-H bands.[3][4] The presence of the N-H bend around 1600 cm~! further confirms
the primary amine group.[5]

¢ 1H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides
a clear map of the molecule's structure.

o Aromatic Protons: Multiplets between & 6.8-7.3 ppm (5H).

o O-CHz Protons: A triplet at approximately & 4.0 ppm.
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o N-CH: Protons: A triplet around 6 2.8 ppm.
o Central CHz Protons: A multiplet (quintet or sextet) near & 1.9 ppm.

o NHz Protons: A broad singlet that can appear over a wide range (& 0.5-3.0 ppm) and will
disappear upon D20 exchange.[3][6]

e 13C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon spectrum will show
distinct signals for the aromatic carbons, with the ether-linked carbon being the most
downfield. The three aliphatic carbons will appear in the & 30-70 ppm range, with the carbon
adjacent to the oxygen (C-O) being the most deshielded.[6]

Synthesis and Manufacturing

The synthesis of aryloxypropanolamines is a well-established process in medicinal chemistry. A
common and efficient method involves the reaction of a phenol with epichlorohydrin, followed
by the ring-opening of the resulting epoxide with an amine. This general strategy is the
cornerstone for producing the vast majority of beta-blocker drugs.[7]

Representative Synthesis Protocol: Phenol to 3-
Phenoxypropan-1-amine

This two-step process illustrates a robust method for preparing the title compound.
Step 1: Synthesis of 1-phenoxy-2,3-epoxypropane

» To a stirred solution of phenol (1.0 eq) and a suitable solvent like acetone or acetonitrile, add
a base such as potassium carbonate (K2COs, 1.5 eq).

e Heat the mixture to reflux (approx. 60-80°C).
e Add epichlorohydrin (1.2 eq) dropwise to the reaction mixture.

o Maintain the reflux for several hours until TLC or HPLC analysis indicates the consumption of
phenol. Causality: The base deprotonates the phenol, forming the more nucleophilic
phenoxide ion, which then attacks the electrophilic carbon of epichlorohydrin in an Sn2
reaction, displacing the chloride.
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 After cooling, filter the mixture to remove the inorganic salts and evaporate the solvent under
reduced pressure. The crude 1-phenoxy-2,3-epoxypropane can be purified by distillation or
used directly in the next step.

Step 2: Epoxide Ring-Opening to form 3-Phenoxypropan-1-amine This step is conceptual for
producing the target amine, as direct reaction with ammonia can be low-yielding. In practice, a
protected form of ammonia or a subsequent conversion is often used. The related synthesis of
beta-blockers would use a primary or secondary amine here (e.g., isopropylamine for
propranolol).

» Dissolve the crude 1-phenoxy-2,3-epoxypropane (1.0 eq) in an alcohol solvent such as
methanol or ethanol.

e Add a concentrated aqueous solution of ammonia (large excess).

e Heat the reaction in a sealed pressure vessel. The temperature and time are optimized
based on scale (e.g., 80-100°C for 12-24 hours). Causality: The amine acts as a nucleophile,
attacking the less sterically hindered terminal carbon of the epoxide ring, leading to the
formation of an amino alcohol. This reaction yields 1-phenoxy-3-amino-2-propanol, a core
structure for many beta-blockers. To obtain the target 3-phenoxypropan-1-amine, a
different synthetic route is required, such as the reduction of 3-phenoxypropanenitrile.

Alternative Synthesis Workflow

A more direct route to the specific target molecule is outlined below.
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Caption: Workflow for the synthesis of 3-Phenoxypropan-1-amine via nitrile reduction.

Chemical Reactivity and Applications in Drug
Development

The utility of 3-phenoxypropan-1-amine stems from the reactivity of its primary amine, which
allows it to be incorporated into larger molecular frameworks.

Pivotal Role in Beta-Blocker Synthesis

The aryloxypropanolamine scaffold is the defining structural feature of the beta-blocker class of
drugs, used to manage cardiovascular conditions like hypertension, angina, and arrhythmias.
[7] These drugs function by competitively antagonizing 3-adrenergic receptors.[8] While most
beta-blockers are propan-2-ol derivatives (e.g., Propranolol, Metoprolol, Atenolol), the
underlying phenoxy-propyl-amine structure is the key pharmacophore.[9]

The synthesis involves reacting a substituted phenol with epichlorohydrin and then opening the
resulting epoxide with a suitable amine (e.g., isopropylamine, tert-butylamine), which imparts
specificity and potency.[7][10]
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Caption: General synthetic pathway for aryloxypropanolamine beta-blockers.

Scaffold for Antidepressants

The broader aryloxyalkylamine chemical class is also central to other important drugs. A close
structural relative, 3-phenoxy-3-phenylpropan-1-amine (PPPA), served as the foundational
scaffold from which Eli Lilly developed a series of highly successful antidepressants.[11] This
includes Fluoxetine (Prozac), a selective serotonin reuptake inhibitor (SSRI), and Atomoxetine,
a norepinephrine reuptake inhibitor (NRI).[11][12] This underscores the therapeutic versatility of
the phenoxypropanamine core structure in targeting central nervous system receptors.

Safety and Handling

As a reactive chemical intermediate, 3-phenoxypropan-1-amine must be handled with
appropriate precautions.

e Primary Hazards: The compound is classified as corrosive and an irritant.[1]
 Signal Word: Warning[13]
e Hazard Statements:

o H302: Harmful if swallowed.[13]

o H315: Causes skin irritation.[13]
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o H319: Causes serious eye irritation.[13]

o H335: May cause respiratory irritation.[13]
Handling Recommendations:
e Work in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-
resistant gloves (e.g., nitrile), and a lab coat.

» Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush
immediately with copious amounts of water.

o Store in a tightly sealed container in a cool, dry place away from incompatible materials such
as strong oxidizing agents and acids.

Conclusion

3-Phenoxypropan-1-amine is more than a simple chemical; it is a cornerstone of modern
pharmaceutical synthesis. Its well-defined structure, predictable reactivity, and role as a key
precursor for both cardiovascular and CNS-active drugs make it an invaluable tool for medicinal
chemists. A thorough understanding of its properties, synthesis, and safety is essential for any
scientist or researcher aiming to innovate within the fields of drug discovery and development.
The continued exploration of this and related scaffolds promises to yield new generations of
targeted and effective therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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